![molecular formula C19H17NO3 B5762827 N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as HN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of HN1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HN1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. HN1 has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
HN1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HN1 inhibits the production of prostaglandins and reduces the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, HN1 has been shown to have analgesic and anti-inflammatory effects. HN1 has also been shown to have sedative and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HN1 in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one of the limitations of using HN1 is its limited stability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for research on HN1. One potential direction is the development of new drugs based on HN1 for the treatment of pain and inflammation. Another potential direction is the exploration of HN1's herbicidal properties and its potential use as an alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of HN1 and its effects on various biological systems.
Synthesis Methods
HN1 can be synthesized using a simple and efficient method that involves the reaction of 2-naphthol with 2-chloro-N-(2-hydroxyethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure HN1.
Scientific Research Applications
HN1 has been extensively studied for its potential applications in various fields of science. In medicine, HN1 has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, HN1 has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, HN1 has been studied for its potential use in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-12-15-7-2-4-10-17(15)20-19(22)13-23-18-11-5-8-14-6-1-3-9-16(14)18/h1-11,21H,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKPGLOHOYSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.